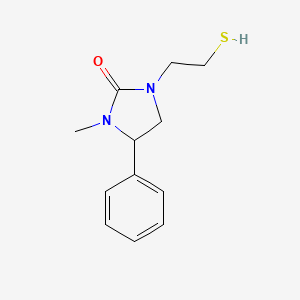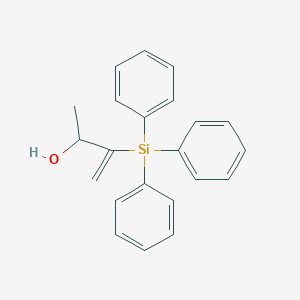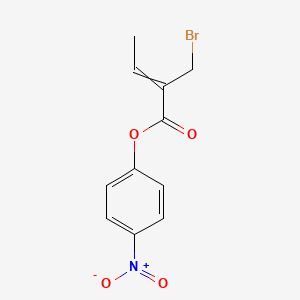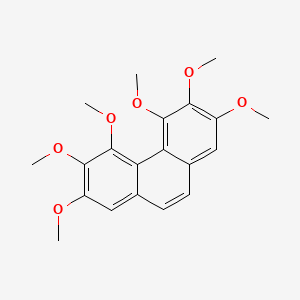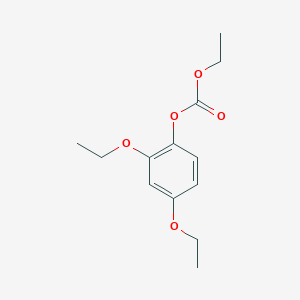
2,4-Diethoxyphenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxyphenyl ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxyphenyl ethyl carbonate typically involves the reaction of 2,4-diethoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Diethoxyphenol+Ethyl chloroformate→2,4-Diethoxyphenyl ethyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxyphenyl ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield 2,4-diethoxyphenol and ethyl alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,4-Diethoxyphenol and ethyl alcohol.
Substitution: Various substituted phenyl ethyl carbonates.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2,4-Diethoxyphenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diethoxyphenyl ethyl carbonate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding or hydrophobic interactions. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The carbonate moiety can undergo hydrolysis, releasing active phenolic compounds that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl ethyl carbonate: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxyphenyl methyl carbonate: Similar structure but with a methyl carbonate moiety instead of ethyl carbonate.
2,4-Diethoxyphenyl propyl carbonate: Similar structure but with a propyl carbonate moiety instead of ethyl carbonate.
Uniqueness
2,4-Diethoxyphenyl ethyl carbonate is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethyl carbonate moiety provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications.
Properties
CAS No. |
64470-46-8 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2,4-diethoxyphenyl) ethyl carbonate |
InChI |
InChI=1S/C13H18O5/c1-4-15-10-7-8-11(12(9-10)16-5-2)18-13(14)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
OYGPDIMBHNQLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


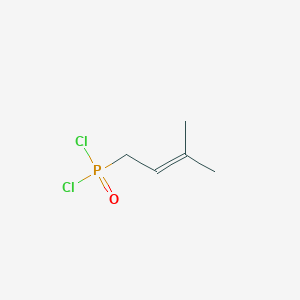




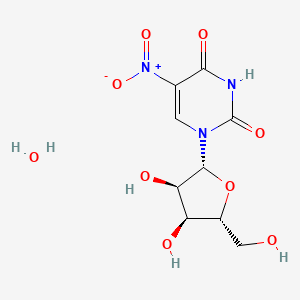
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

